Lipophilicity (XLogP3) Differentiation: Ethyl vs. Methyl Ester Analog
The target compound exhibits a computed XLogP3 of 2.6 [1], which is higher than the 2.3 predicted for the methyl ester analog, methyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate [2]. This difference of approximately 0.3 log units corresponds to a roughly 2-fold increase in partition coefficient and suggests enhanced passive membrane permeability for the ethyl ester under physiological conditions, a critical parameter in cell-based assays and oral bioavailability prediction.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate; XLogP3 ~ 2.3 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 (ethyl ester is ~2-fold more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement of the ethyl ester provides a measurable lipophilicity advantage over the methyl ester, which can be decisive in fragment-based drug discovery campaigns where modulating LogP within a narrow window is essential for hit optimization.
- [1] PubChem. (2025). Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate (CID 882386) – Computed Properties: XLogP3-AA = 2.6. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-_2-chloro-6-ethoxy-4-formylphenoxy_acetate View Source
- [2] PubChem. (2025). Methyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate (CID 11600668) – Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11600668 View Source
